Regiochemical Connectivity: N1-Cyclopropyl vs. C4/C5-Cyclopropyl Triazole Isomers – Impact on CYP51 Binding Pose and Antifungal SAR
In the target compound, the triazole N1 is directly bonded to the cyclopropane, whereas in comparator (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol, the cyclopropyl is attached to triazole N1 and the hydroxymethyl is at C4. Molecular docking against CYP51 (Candida albicans) shows that cyclopropane-containing triazoles achieve a distinct binding mode where the cyclopropyl moiety occupies a hydrophobic sub-pocket adjacent to the heme, enhancing affinity compared to non-cyclopropyl analogs. The N1-cyclopropyl linkage of the target compound pre-organizes the triazole for metal coordination while projecting the hydroxymethyl toward the solvent-exposed channel, a geometry not achievable with C4/C5-hydroxymethyl isomers [1]. The 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative bearing a cyclopropyl group (R2 = cyclopropyl) exhibited MIC = 0.0075 μg/mL against Candida albicans and Candida krusei, representing >170-fold improvement over fluconazole (MIC = 1.28 μg/mL) [2].
| Evidence Dimension | Antifungal potency (MIC) of cyclopropyl-containing 1,2,3-triazole analog vs. fluconazole |
|---|---|
| Target Compound Data | Cyclopropyl-containing 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative: MIC = 0.0075 μg/mL (C. albicans, C. krusei) [2] |
| Comparator Or Baseline | Fluconazole: MIC = 1.28 μg/mL against same Candida spp. [2] |
| Quantified Difference | ~170-fold lower MIC for cyclopropyl-triazole analog |
| Conditions | In vitro broth microdilution susceptibility testing against Candida albicans and Candida krusei clinical isolates |
Why This Matters
The ~170-fold potency differential demonstrates that cyclopropyl substitution on 1,2,3-triazoles dramatically enhances antifungal activity; selecting the correct regioisomer (N1-cyclopropyl with hydroxymethyl on cyclopropane vs. on triazole) determines whether this potency gain is realized in a given scaffold.
- [1] Zhao QJ, Hu H, Li Y, Song Y, Cai L, Wu Q, Jiang Y. Design, Synthesis, and Antifungal Activities of Novel 1H-Triazole Derivatives Based on the Active Site of Fungal Lanosterol 14α-Demethylase (CYP51). Chem. Biodivers. 2007;4:1472–1479. doi:10.1002/cbdv.200790126. View Source
- [2] González-Calderón D, et al. Synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds fluconazole analogues. Med. Chem. Res. 2019;28:571–579. doi:10.1007/s00044-019-02321-8. View Source
